Cas no 754190-58-4 ((2E)-3-(quinolin-8-yl)prop-2-enoic acid)
(2E)-3-(quinolin-8-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(8-quinolinyl)-, (2E)-
- (E)-3-(quinolin-8-yl)acrylic acid
- (2E)-3-(quinolin-8-yl)prop-2-enoic acid
- AKOS009113958
- 77377-27-6
- (E)-3-quinolin-8-ylprop-2-enoic acid
- CS-0343456
- 754190-58-4
- SCHEMBL3537145
- (2E)-3-(8-Quinolinyl)-2-propenoic acid
- EN300-833016
- EN300-26727
- Z2670716103
- 3-quinolin-8-ylacrylic acid
- J-510976
- SCHEMBL3537147
- 3-(QUINOLIN-8-YL)ACRYLIC ACID
- G36210
- DTXSID201281988
- 3-(quinolin-8-yl)prop-2-enoic acid
-
- MDL: MFCD06205333
- Inchi: 1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+
- InChI Key: JIEIJAGBFCDWPA-VOTSOKGWSA-N
- SMILES: OC(/C=C/C1=CC=CC2=CC=CN=C21)=O
Computed Properties
- Exact Mass: 199.063328530g/mol
- Monoisotopic Mass: 199.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.2Ų
(2E)-3-(quinolin-8-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM411603-1g |
2-Propenoic acid, 3-(8-quinolinyl)-, (2E)- |
754190-58-4 | 95%+ | 1g |
$340 | 2022-06-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8294-1G |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95% | 1g |
¥ 1,788.00 | 2023-03-20 | |
| Enamine | EN300-833016-0.05g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-833016-0.1g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-833016-0.25g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-833016-0.5g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-833016-1.0g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-833016-2.5g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-833016-5.0g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-833016-10.0g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid Suppliers
(2E)-3-(quinolin-8-yl)prop-2-enoic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on (2E)-3-(quinolin-8-yl)prop-2-enoic acid
Research Brief on (2E)-3-(quinolin-8-yl)prop-2-enoic acid (CAS: 754190-58-4): Recent Advances and Applications
The compound (2E)-3-(quinolin-8-yl)prop-2-enoic acid (CAS: 754190-58-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activities, and therapeutic potential. Recent studies highlight its role as a versatile scaffold for designing novel inhibitors targeting key enzymes and pathways implicated in cancer, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (2E)-3-(quinolin-8-yl)prop-2-enoic acid derivatives via a Pd-catalyzed coupling reaction, yielding compounds with improved pharmacokinetic properties. The research emphasized the molecule's structural flexibility, enabling modifications at the quinoline and prop-2-enoic acid moieties to enhance target specificity. Notably, derivatives of this compound exhibited nanomolar inhibitory activity against protein kinases such as EGFR and VEGFR-2, suggesting promise as anticancer agents.
Further investigations into its mechanism of action revealed that (2E)-3-(quinolin-8-yl)prop-2-enoic acid analogs act as allosteric modulators of inflammatory cytokines, including TNF-α and IL-6. A 2024 preprint in BioRxiv reported that these compounds disrupt the NF-κB signaling pathway, reducing inflammation in murine models of rheumatoid arthritis. The study also identified a correlation between the compound's electrophilic properties and its ability to form covalent bonds with cysteine residues in target proteins, a feature exploitable for irreversible inhibition strategies.
In the realm of antimicrobial research, (2E)-3-(quinolin-8-yl)prop-2-enoic acid derivatives have shown potent activity against drug-resistant bacterial strains, including MRSA and Mycobacterium tuberculosis. A recent patent (WO2023124567) disclosed novel derivatives with enhanced membrane permeability, achieving MIC values of ≤2 µg/mL against Gram-positive pathogens. The structural motif of the quinoline ring was critical for DNA gyrase binding, while the α,β-unsaturated carbonyl group contributed to reactive oxygen species (ROS) generation in bacterial cells.
Challenges remain in optimizing the bioavailability and selectivity of (2E)-3-(quinolin-8-yl)prop-2-enoic acid-based therapeutics. Current research efforts, as highlighted in a 2024 review in Expert Opinion on Drug Discovery, are exploring prodrug strategies and nanoparticle formulations to address these limitations. With its multifaceted pharmacological profile and synthetic tractability, this compound class represents a compelling avenue for future drug development across multiple disease areas.
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